molecular formula C11H20O B1588200 (Z)-1-Methoxy-3,7-dimethylocta-2,6-diene CAS No. 2565-83-5

(Z)-1-Methoxy-3,7-dimethylocta-2,6-diene

Cat. No. B1588200
CAS RN: 2565-83-5
M. Wt: 168.28 g/mol
InChI Key: AVJMJMPVWWWELJ-FLIBITNWSA-N
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Description

(Z)-1-Methoxy-3,7-dimethylocta-2,6-diene, also known as myrcene, is a naturally occurring terpene found in various plants, including cannabis, hops, and mangoes. Myrcene has been studied extensively for its potential therapeutic properties and its role in the entourage effect of cannabis.

Mechanism Of Action

Myrcene's mechanism of action is not fully understood, but it is believed to interact with the endocannabinoid system and other receptors in the body. Myrcene has been shown to enhance the effects of THC by increasing its bioavailability and crossing the blood-brain barrier more easily.

Biochemical And Physiological Effects

Myrcene has been shown to have various biochemical and physiological effects in the body. Myrcene has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. Myrcene has also been shown to have analgesic effects by activating the opioid receptors in the body. Myrcene has been shown to have sedative effects by enhancing the GABAergic neurotransmission in the brain. Myrcene has been shown to have anxiolytic effects by reducing anxiety-like behavior in animal models.

Advantages And Limitations For Lab Experiments

Myrcene has various advantages and limitations for lab experiments. Myrcene is readily available and can be easily extracted from plant material. Myrcene is also relatively safe and has low toxicity. However, (Z)-1-Methoxy-3,7-dimethylocta-2,6-diene's effects can be influenced by various factors, including the dosage, route of administration, and the presence of other compounds.

Future Directions

There are several future directions for (Z)-1-Methoxy-3,7-dimethylocta-2,6-diene research. Myrcene's potential therapeutic properties need to be further explored through clinical trials. Myrcene's interactions with other compounds in the entourage effect of cannabis need to be studied further. Myrcene's potential as a natural preservative and flavoring agent needs to be explored further.
Conclusion
In conclusion, (Z)-1-Methoxy-3,7-dimethylocta-2,6-diene is a naturally occurring terpene with various potential therapeutic properties. Myrcene's mechanism of action is not fully understood, but it is believed to interact with the endocannabinoid system and other receptors in the body. Myrcene has various biochemical and physiological effects in the body, including anti-inflammatory, analgesic, sedative, and anxiolytic effects. Myrcene has advantages and limitations for lab experiments, and there are several future directions for (Z)-1-Methoxy-3,7-dimethylocta-2,6-diene research.

Scientific Research Applications

Myrcene has been studied for its potential therapeutic properties, including anti-inflammatory, analgesic, sedative, and anxiolytic effects. Myrcene has also been shown to have antimicrobial, antioxidant, and anticancer properties.

properties

IUPAC Name

(2Z)-1-methoxy-3,7-dimethylocta-2,6-diene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20O/c1-10(2)6-5-7-11(3)8-9-12-4/h6,8H,5,7,9H2,1-4H3/b11-8-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVJMJMPVWWWELJ-FLIBITNWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCCC(=CCOC)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=CCC/C(=C\COC)/C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50883865
Record name 2,6-Octadiene, 1-methoxy-3,7-dimethyl-, (2Z)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50883865
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-1-Methoxy-3,7-dimethylocta-2,6-diene

CAS RN

2565-83-5
Record name (2Z)-1-Methoxy-3,7-dimethyl-2,6-octadiene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2565-83-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,6-Octadiene, 1-methoxy-3,7-dimethyl-, (2Z)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002565835
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,6-Octadiene, 1-methoxy-3,7-dimethyl-, (2Z)-
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Record name 2,6-Octadiene, 1-methoxy-3,7-dimethyl-, (2Z)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50883865
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (Z)-1-methoxy-3,7-dimethylocta-2,6-diene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.018.089
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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